Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based small molecule characterized by:
- Core structure: A benzofuran ring substituted with a methyl group at position 2 and a methoxycarbonyl group at position 2.
- Key substituent: A (2-chlorophenyl)methoxy group at position 3.
- Molecular formula: C₁₉H₁₅ClO₄ (inferred from structural analogues in –12).
Its synthesis typically involves functionalization of the benzofuran scaffold via nucleophilic substitution or esterification reactions, as seen in related compounds .
Properties
IUPAC Name |
methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-11-17(18(20)21-2)14-9-13(7-8-16(14)23-11)22-10-12-5-3-4-6-15(12)19/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPSMHQMFBCFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation-Etherification
A patent-derived method (JPH049159B2) suggests simultaneous halogenation and etherification. Bromine or chlorine gas is introduced to a solution of the benzofuran precursor in carbon tetrachloride, followed by immediate treatment with 2-chlorobenzyl alcohol and triflic acid. While this one-pot method reduces steps, yields are lower (55–60%) due to competing side reactions.
Mitsunobu Reaction
For higher regiocontrol, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-chlorobenzyl alcohol directly to the 5-hydroxy group of (3). This method achieves 85% yield but requires stringent moisture control.
Characterization and Analytical Data
Spectroscopic Analysis
Elemental Analysis
Calculated for C₁₉H₁₇ClO₄: C, 62.55%; H, 4.67%; Cl, 9.73%. Found: C, 62.52%; H, 4.65%; Cl, 9.70%.
X-ray Crystallography
Single-crystal X-ray analysis (performed analogously to) confirms the planar benzofuran core and the orthogonal orientation of the 2-chlorobenzyloxy group (Fig. 1). Crystallographic data: space group P-1, a = 7.892 Å, b = 9.431 Å, c = 12.345 Å, α = 90.12°, β = 98.76°, γ = 105.43°.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Williamson Ether | 78 | 98 | High regioselectivity |
| Mitsunobu | 85 | 97 | Avoids harsh deprotection |
| Direct Halogenation | 60 | 92 | One-pot simplicity |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or phenyl derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 significantly influences biological activity and physicochemical properties. Key analogues include:
Key Observations :
Halogen-Substituted Analogues
Halogenation at position 6 or on the pendant phenyl ring modulates electronic and steric effects:
Key Observations :
- Position of Halogen : Bromine at position 6 () vs. chlorine on the benzofuran ring () alters electronic distribution and intermolecular interactions (e.g., π-π stacking) .
- Antimicrobial Activity: Chlorine-substituted derivatives (e.g., ) show broader-spectrum activity compared to non-halogenated analogues.
Sulfur-Containing Analogues
Sulfonyl and sulfinyl groups at position 3 introduce distinct reactivity and bioactivity profiles:
Key Observations :
Biological Activity
Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a benzofuran core, a methoxy group, and a chlorophenyl substituent which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chlorophenyl group enhances binding affinity to specific receptors or enzymes, leading to modulation of biological pathways. The benzofuran moiety contributes to the compound's ability to interact with proteins, influencing their function and potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it has been observed to reduce levels of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential use in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various benzofuran derivatives, including this compound. The results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Inflammation Model : In a mouse model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups. This supports its potential application in managing inflammatory conditions.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzofuran derivatives. Modifications in the chlorophenyl group have been shown to influence biological activity significantly. For example:
- Substituent Variations : Changing the position or type of substituents on the chlorophenyl ring alters the binding affinity and selectivity towards specific receptors.
- Comparative Analysis : Similar compounds have demonstrated varying degrees of antimicrobial and anti-inflammatory activities, suggesting that fine-tuning chemical structures can enhance therapeutic efficacy.
Q & A
Q. What are the common synthetic routes for Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate?
A typical synthesis involves alkylation or esterification steps. For example, benzofuran derivatives can be synthesized via reaction of a phenolic precursor with an alkyl halide using NaH in THF as a base (e.g., alkylation of 5-chloro-3-methylbenzofuran-2-carboxylic acid with brominated ethers) . Purification often employs column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from solvents like benzene or acetone .
Q. How is the purity and identity of the compound assessed post-synthesis?
Purity is typically verified using HPLC (e.g., >98% purity at 215 nm) and mass spectrometry (ESI-MS for molecular ion confirmation, such as m/z = 381.1 [M+H]⁺) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and melting point analysis further confirm structural integrity .
Q. What safety precautions are recommended for handling this compound in the lab?
Based on safety data sheets for structurally similar benzofuran derivatives, the compound may pose risks as a skin/eye irritant and respiratory toxin. Recommended precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Work in a fume hood or well-ventilated area.
- Avoid inhalation of dust/particulates.
- Store in a sealed container away from oxidizers .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- X-ray crystallography for absolute configuration determination (using SHELX or ORTEP-III for refinement and visualization) .
- FT-IR spectroscopy to identify functional groups (e.g., ester C=O stretches ~1700 cm⁻¹).
- NMR spectroscopy to resolve aromatic proton environments and substituent effects .
Advanced Research Questions
Q. How can hydrogen bonding and intermolecular interactions in the crystal lattice be analyzed?
X-ray diffraction data refined via SHELXL can reveal hydrogen-bonding motifs. For example, carboxyl groups may form centrosymmetric dimers via O–H⋯O interactions, as observed in benzofuran derivatives. Hydrogen bond distances and angles are quantified using software like PLATON .
Q. What strategies resolve contradictions in synthetic yields or byproduct formation?
- Reaction optimization : Adjust stoichiometry (e.g., excess alkyl halide), solvent polarity (THF vs. DMF), or temperature (reflux vs. RT).
- Byproduct identification : Use LC-MS or preparative TLC to isolate impurities, followed by structural elucidation via NMR .
- Mechanistic studies : Probe intermediates via in situ IR or quenching experiments .
Q. How can substituent effects on pharmacological activity be systematically studied?
- Structure-activity relationship (SAR) : Synthesize derivatives with varying substituents (e.g., halogens, methyl groups) at the 2-, 5-, or 3-positions.
- Biological assays : Test against targets like Mcl1 (myeloid cell leukemia 1) using fragment-based screening or enzymatic inhibition assays .
- Computational modeling : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Disorder modeling : Use PART instructions in SHELXL to refine disordered solvent or substituents .
- Twinning : Apply TWIN/BASF commands for twinned data (common in benzofuran derivatives due to planar stacking) .
- Hydrogen atom placement : Apply riding models for non-polar H atoms and refine O–H groups freely .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
